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Compound of Interest

Compound Name: QO 58

Cat. No.: B610382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of QO 58, a pyrazolo[1,5-a]pyrimidin-7(4H)-

one compound identified as a potent activator of Kv7 (KCNQ) voltage-gated potassium

channels. This document consolidates key chemical and biological data, details experimental

protocols for its characterization, and illustrates its mechanism of action and relevant signaling

pathways.

Core Compound Information
QO 58 is a small molecule designed and synthesized as a novel opener of Kv7 potassium

channels.[1] Its chemical and physical properties are summarized below.
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Property Value Reference

IUPAC Name

5-(2,6-Dichloro-5-fluoro-3-

pyridinyl)-3-phenyl-2-

(trifluoromethyl)-pyrazolo[1,5-

a]pyrimidin-7(4H)-one

CAS Number 1259536-62-3

Molecular Formula C₁₈H₈Cl₂F₄N₄O

Molecular Weight 443.18 g/mol

Purity ≥98% (HPLC)

Solubility Soluble to 50 mM in DMSO

Storage Store at +4°C

Biological Activity and Potency
QO 58 functions as a Kv7 channel opener, demonstrating varying potency across different

subtypes. Its activation of these channels leads to a hyperpolarizing shift in membrane

potential, which dampens neuronal excitability.[2][3] This mechanism underlies its therapeutic

potential for conditions associated with neuronal hyperexcitability, such as neuropathic pain.[2]

Target EC₅₀ (μM) Reference

Kv7.1 7.0

Kv7.2 1.0

Kv7.3/7.5 5.2

Kv7.4 0.6

Mechanism of Action
QO 58 modulates Kv7 channel activity through a distinct mechanism compared to other known

openers like retigabine.[2] Its primary effects include:
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Increased Current Amplitude: QO 58 enhances the magnitude of the current flowing through

Kv7 channels.[2]

Hyperpolarizing Shift in Activation: It shifts the voltage-dependence of channel activation to

more negative potentials, meaning the channels open at lower levels of depolarization.[2]

Slowed Deactivation: The compound prolongs the open state of the channel by slowing its

deactivation process.[2]

A specific amino acid sequence, Val²²⁴-Val²²⁵-Tyr²²⁶, within the Kv7.2 subunit has been

identified as crucial for the modulatory action of QO 58.[2]
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Figure 1. Mechanism of action of QO 58 on Kv7 channels.
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Signaling Pathways
Kv7 channels are critical regulators of cellular excitability and are themselves modulated by

various intracellular signaling pathways. G-protein-coupled receptors (GPCRs), such as

muscarinic acetylcholine receptors, can inhibit Kv7 channel activity through the hydrolysis of

phosphatidylinositol 4,5-bisphosphate (PIP₂).[4] Conversely, signaling cascades that elevate

cyclic AMP (cAMP) levels can enhance Kv7 channel function.[5] QO 58 acts as a direct

pharmacological activator, bypassing these upstream signaling events to directly modulate the

channel protein.
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Figure 2. Signaling pathways regulating Kv7 channels and the direct action of QO 58.

Experimental Protocols
The characterization of QO 58 involved a series of in vitro and in vivo experiments to determine

its efficacy and mechanism of action.

In Vitro Electrophysiology
Objective: To measure the effects of QO 58 on Kv7 channel currents in a controlled cellular

environment.

Methodology: Perforated Whole-Cell Patch-Clamp[2]
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Cell Culture: Mammalian cell lines (e.g., HEK293 or CHO cells) are transiently or stably

transfected with cDNAs encoding the desired Kv7 channel subunits (e.g., Kv7.2, Kv7.3/7.5).

Cells are cultured under standard conditions (37°C, 5% CO₂).

Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and

filled with an intracellular solution containing a perforating agent like amphotericin B or

gramicidin. This maintains the integrity of the intracellular signaling environment.

Recording: A giga-seal is formed between the pipette and the cell membrane. The

perforating agent then forms pores in the membrane patch, allowing for electrical access to

the cell.

Voltage Protocol: To measure channel activation, cells are held at a holding potential (e.g.,

-80 mV) and then subjected to a series of depolarizing voltage steps. To measure

deactivation, a depolarizing pulse is followed by a step to a more negative potential.

Data Acquisition: Currents are recorded before, during, and after the application of QO 58 at

various concentrations to the extracellular bath solution. Data are amplified, filtered, and

digitized for analysis.

Analysis: Current amplitudes, voltage-dependence of activation (V₅₀), and deactivation time

constants are calculated and compared between control and QO 58-treated conditions to

determine EC₅₀ values.

In Vivo Neuropathic Pain Model
Objective: To assess the analgesic efficacy of QO 58 in a preclinical model of neuropathic pain.

Methodology: Chronic Constriction Injury (CCI) of the Sciatic Nerve[2]

Animal Model: Adult male Sprague-Dawley rats are used.

Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed. Proximal to the

nerve's trifurcation, four loose ligatures are tied around the nerve.

Post-Operative Care: Animals are allowed to recover for a period (e.g., 7-14 days) to allow

for the development of neuropathic pain symptoms, such as mechanical allodynia and
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thermal hyperalgesia.

Compound Administration: QO 58, or its more soluble salt form QO58-lysine, is administered

to the animals, typically via intraperitoneal (i.p.) injection.[6]

Behavioral Testing:

Mechanical Allodynia: The paw withdrawal threshold in response to a mechanical stimulus

(e.g., von Frey filaments) is measured before and at multiple time points after drug

administration. An increase in the withdrawal threshold indicates an analgesic effect.

Thermal Hyperalgesia: The paw withdrawal latency in response to a thermal stimulus

(e.g., radiant heat source) is measured. An increase in withdrawal latency indicates a

reduction in heat sensitivity.

Data Analysis: Behavioral responses are compared between vehicle-treated and QO 58-

treated groups using appropriate statistical tests to determine the significance of the anti-

nociceptive effect.
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Figure 3. Experimental workflow for the evaluation of QO 58.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel
Kv7/KCNQ potassium channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-
7(4H)-one compound QO-58 - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Frontiers | Selective Modulation of K+ Channel Kv7.4 Significantly Affects the Excitability
of DRN 5-HT Neurons [frontiersin.org]

4. Neuropathic pain and Kv7 voltage-gated potassium channels: The potential role of Kv7
activators in the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

5. Frontiers | Cyclic AMP-Dependent Regulation of Kv7 Voltage-Gated Potassium Channels
[frontiersin.org]

6. Activation of neuronal Kv7/KCNQ/M-channels by the opener QO58-lysine and its anti-
nociceptive effects on inflammatory pain in rodents - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: QO 58, a Novel Modulator of
KCNQ/Kv7 Potassium Channels]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610382#qo-58-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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